1-Isothiocyanato-6-(methylthio)hexane
Overview
Description
Synthesis Analysis
The synthesis of isothiocyanate compounds involves various strategies depending on the desired chemical structure and properties. Although specific synthesis methods for 1-Isothiocyanato-6-(methylthio)hexane are not directly mentioned in the available literature, similar compounds have been synthesized through processes such as the homologation of hexopyranosides or the reaction of hexarhenium(III) complexes with terminal isothiocyanate ligands. These methods highlight the versatility of isothiocyanate synthesis, involving reactions under specific conditions to achieve the desired molecular configuration (Benito et al., 1999) (Yoshimura et al., 2003).
Molecular Structure Analysis
The molecular structure of isothiocyanate derivatives has been extensively studied, revealing insights into their complex configurations. For instance, 1-Isothiocyanatosilatrane derivatives exhibit distorted trigonal bipyramidal coordination at the silicon atom, providing a basis for understanding the molecular structure of related isothiocyanate compounds (Singh et al., 2012).
Chemical Reactions and Properties
Isothiocyanates participate in a variety of chemical reactions, displaying unique reactivity and forming complex structures. For example, hexarhenium(III) complexes with isothiocyanate ligands undergo redox and emission characteristic changes, illustrating the chemical reactivity of isothiocyanate groups in different conditions (Yoshimura et al., 2003). Similarly, the synthesis and reactivity of 1-Isothiocyanatosilatrane highlight the chemical properties of isothiocyanate derivatives (Singh et al., 2012).
Physical Properties Analysis
The physical properties of isothiocyanate compounds, such as solubility, boiling points, and melting points, are crucial for their application in various scientific fields. Although specific data on 1-Isothiocyanato-6-(methylthio)hexane is not available, studies on similar compounds provide insights into the factors influencing their physical properties.
Chemical Properties Analysis
The chemical properties of isothiocyanate compounds, including reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, are of significant interest. For example, the reactivity of 6-(Methylsulfinyl)hexyl isothiocyanate with inducible nitric oxide synthase expression illustrates the potential biological activity of isothiocyanate derivatives (Uto et al., 2005).
Scientific Research Applications
Glucosinolate Hydrolysis Products : 1-Isothiocyanato-6-(methylthio)hexane, identified as lesquerellin, is one of several ω-(methylthio)alkyl glucosinolate hydrolysis products isolated from crucifer and meadowfoam family seedmeals. These hydrolysis products, including lesquerellin, are of interest for their potential in organic synthesis and biological activities (Vaughn & Berhow, 2004).
Modification of Swern Oxidation : 6-(Methylthio)hexanoic acid, a compound related to 1-Isothiocyanato-6-(methylthio)hexane, has been used in modified Swern oxidation reactions. This process converts alcohols to aldehydes or ketones, and the compound can be easily separated and recycled (Liu & Vederas, 1996).
Skeletal Isomerization of Hexane : Studies on n-hexane isomerization over Pt-loaded H-β zeolites indicate that compounds like 1-Isothiocyanato-6-(methylthio)hexane might be involved in complex hydrocarbon reactions, impacting the selectivity and efficiency of such processes (Chu, Rosynek, & Lunsford, 1998).
Chemical Selectivity and Reactivity : Compounds structurally related to 1-Isothiocyanato-6-(methylthio)hexane have been studied for their chemical selectivity and reactivity, particularly in the context of skin sensitization potency (Meschkat, Barratt, & Lepoittevin, 2001).
Isothiocyanates in Human Glutathione Transferases : The catalytic properties of human glutathione transferases with isothiocyanate substrates, including 1-Isothiocyanato-6-(methylthio)hexane, have been examined. These studies are significant for understanding the role of isothiocyanates in human metabolism and potential therapeutic applications (Kolm et al., 1995).
Isothiocyanates in Disease Prevention and Treatment : Research on isothiocyanates, including sulforaphane (structurally related to 1-Isothiocyanato-6-(methylthio)hexane), has been conducted to understand their role in disease prevention and treatment. Clinical trials suggest potential applications against diseases like cancer and autism (Palliyaguru, Yuan, Kensler, & Fahey, 2018).
properties
IUPAC Name |
1-isothiocyanato-6-methylsulfanylhexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS2/c1-11-7-5-3-2-4-6-9-8-10/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBXPFAXPUDDTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196118 | |
Record name | 6-(Methylthio)hexyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; Penetrating raddish-like aroma | |
Record name | 6-(Methylthio)hexyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
Record name | 6-(Methylthio)hexyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.035-1.041 (20°) | |
Record name | 6-(Methylthio)hexyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1875/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
1-Isothiocyanato-6-(methylthio)hexane | |
CAS RN |
4430-39-1 | |
Record name | 1-Isothiocyanato-6-(methylthio)hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Methylthio)hexyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(Methylthio)hexyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isothiocyanato-6-(methylsulfanyl)hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-(METHYLTHIO)HEXYL ISOTHIOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63844HOL2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-Isothiocyanato-6-(methylthio)hexane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031574 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.